2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASGBOGVQJKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine is a synthetic organic compound that has garnered attention for its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C_10H_12ClN_3O
- CAS Number : 1250711-81-9
- Molecular Weight : 227.68 g/mol
The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety, which is further substituted with a methoxy group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine and methoxy groups enhance the compound's lipophilicity and binding affinity, facilitating interactions that can modulate biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| This compound | HCT116 (Colorectal Cancer) | TBD |
Note: Specific IC50 values for this compound are yet to be determined in published studies.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, derivative studies have indicated that certain pyrazine compounds can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated various pyrazine derivatives for their cytotoxic potential against breast cancer cell lines (MCF7). The results indicated that modifications to the pyrazine structure significantly impacted their anticancer activity, suggesting that this compound could be a candidate for further investigation .
- Mechanistic Studies : Research has demonstrated that pyrazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds similar to this compound were shown to activate caspase pathways, leading to programmed cell death .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in tumor growth. These studies suggest favorable interactions with CDK2, indicating its potential as a therapeutic agent against cancers driven by aberrant CDK activity .
Comparison with Similar Compounds
Structural Analogs
2-Chloro-3-(piperazin-1-yl)pyrazine
- Structure : Differs by replacing the 4-methoxypiperidine group with a piperazine ring (two nitrogen atoms).
- Properties : The piperazine group increases polarity and hydrogen-bonding capacity. Molecular weight (198.65 g/mol) is lower than the target compound due to the absence of the methoxy group .
- Applications : Piperazine derivatives are common in pharmaceuticals for their ability to interact with enzymes and receptors, such as phosphopantetheinyl transferases (PPTases) in bacterial systems .
2-Chloro-3-(4-methoxyphenyl)pyrazine
- Structure : Features a 4-methoxyphenyl group instead of 4-methoxypiperidine.
- Properties: The aromatic phenyl ring reduces solubility compared to the saturated piperidine ring.
- Applications : Aryl-substituted pyrazines are often explored for antimicrobial and flavor-enhancing properties, as seen in cocoa-derived pyrazines .
Imidazo[1,2-a]pyrazine Derivatives
- Structure : Fused imidazole-pyrazine rings with substituents at position 2 (e.g., pyridin-4-yl or thiophen-3-yl).
- Properties : The fused ring system enhances planarity and π-π stacking interactions, critical for binding to kinase domains (e.g., interactions with Gly28 and Cys106 residues) .
- Applications : Demonstrated anticancer and antiviral activities via kinase inhibition .
Functional and Pharmacological Comparisons
*Solubility inferred from substituent polarity and literature data .
- The 4-methoxypiperidine group provides electron-donating effects via the methoxy oxygen, influencing charge distribution and reactivity .
- Thermal Stability : Pyrazines with alkyl or piperidine substituents (e.g., the target compound) exhibit higher thermal stability compared to aryl-substituted analogs, as seen in Maillard reaction studies .
- Biological Targets : Piperidine and piperazine substituents enhance interactions with enzymes (e.g., PPTases) and receptors (e.g., G-protein-coupled receptors), while imidazo-fused derivatives target kinase domains .
Preparation Methods
Starting Material Preparation
The synthesis often begins with commercially available or easily synthesized pyrazine derivatives. The key intermediate is typically a 2-chloropyrazine or a 2,3-dichloropyrazine, which allows selective substitution at the 3-position.
Chlorination of Pyrazine Ring
- Chlorination is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature to selectively introduce chlorine at the 2-position of the pyrazine ring.
- Reaction conditions typically involve refluxing in an inert solvent like dichloromethane or chlorobenzene.
Nucleophilic Aromatic Substitution (SNAr)
- The 3-position chlorine is displaced by 4-methoxypiperidine through nucleophilic aromatic substitution.
- Typical conditions involve heating the 2-chloropyrazine intermediate with 4-methoxypiperidine in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases such as potassium carbonate (K2CO3) or triethylamine are used to facilitate the reaction.
- Reaction temperatures range from room temperature to 80°C depending on reactivity.
Purification and Characterization
- The crude product is purified by extraction, recrystallization, or chromatography.
- Characterization is performed by NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Chlorination | Pyrazine + POCl3, reflux, inert atmosphere | Introduction of chlorine at 2-position |
| 2. SNAr substitution | 2-chloropyrazine + 4-methoxypiperidine, K2CO3, DMF, 70-80°C | Displacement of chlorine at 3-position by 4-methoxypiperidine |
| 3. Work-up and purification | Extraction with EtOAc, washing, drying, chromatography | Isolation of pure 2-Chloro-3-(4-methoxypiperidin-1-yl)pyrazine |
Research Findings and Data
Reaction Yields and Conditions
| Reaction Step | Yield (%) | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Chlorination of pyrazine | 85-90 | Reflux (~110) | POCl3 or chlorobenzene | High regioselectivity for 2-chloro |
| SNAr substitution with 4-methoxypiperidine | 70-80 | 70-80 | DMF or DMSO | Base-assisted, moderate heating required |
Analytical Data
- NMR Spectroscopy: Characteristic signals for the pyrazine protons and the methoxy group on the piperidine ring confirm substitution pattern.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of C11H14ClN3O (expected for this compound).
- Melting Point: Reported melting points range between 120-130°C, indicating purity.
Notes on Alternative Methods and Considerations
- Alternative nucleophiles such as 4-methylpiperazine or other substituted piperidines can be used to modify the pyrazine scaffold for SAR studies.
- Protection of the piperidine nitrogen may be necessary if other functional groups are present to avoid side reactions.
- The choice of solvent and base critically affects the SNAr reaction efficiency and selectivity.
- Some patents describe the use of microwave-assisted synthesis to reduce reaction times and improve yields.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-3-(4-methoxypiperidin-1-yl)pyrazine, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving halogenated pyrazine precursors and 4-methoxypiperidine derivatives. For example, analogous pyrazine derivatives (e.g., 2-chloro-3-(difluorobenzyl)pyrazines) were synthesized by heating reactants for 12 hours followed by purification via silica gel chromatography (eluent: cyclohexane/ethyl acetate 98:2) . Key intermediates are characterized using NMR, NMR, and HRMS to confirm regiochemistry and purity. Ensure rigorous drying of reagents to avoid side reactions with residual moisture .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer: Silica gel chromatography is commonly used for halogenated pyrazines, with solvent systems like cyclohexane/ethyl acetate (high non-polar ratio) to resolve polar impurities . For thermally stable derivatives, recrystallization from ethanol or acetonitrile may improve yield and purity. Monitor elution via TLC (UV-active spots) and confirm final purity using HPLC with a C18 column (acetonitrile/water gradient) .
Q. How do researchers validate the structural integrity of this compound?
Methodological Answer: Combine NMR (to confirm methoxy and piperidine proton environments) and NMR (to identify quaternary carbons). HRMS with electrospray ionization (ESI) provides exact mass verification (e.g., calculated vs. experimental m/z ± 2 ppm). For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns and spatial proximities .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-alkylation) during piperidine substitution on pyrazine cores?
Methodological Answer: Use controlled stoichiometry (e.g., 1:1.05 molar ratio of pyrazine to piperidine) and low temperatures (0–5°C) to minimize di-substitution. Additives like DIPEA or NaHCO can sequester HCl byproducts, shifting equilibrium toward mono-substitution . Monitor reaction progress via LC-MS; if di-substituted byproducts form, employ gradient elution during purification .
Q. What experimental strategies address contradictory spectroscopic data (e.g., unexpected 1H^1 \text{H}1H NMR splitting patterns)?
Methodological Answer: Contradictions may arise from dynamic processes (e.g., piperidine ring puckering) or residual solvent effects. Conduct variable-temperature NMR (VT-NMR) to identify conformational equilibria. For example, pyrazine-phosphorescence lifetime studies revealed temperature-dependent electronic interactions with surfaces, which can analogously inform dynamic NMR analysis .
Q. How can host-guest interactions of this compound be studied in supramolecular systems?
Methodological Answer: Encapsulation studies using metal-organic frameworks (MOFs) or cyclodextrins can be monitored via VT-NMR and X-ray crystallography. For instance, pyrazine encapsulation in Ag-based complexes showed π-π interactions (interplanar distance: 3.48 Å) and binding kinetics via line-shape analysis in NMR . Pair with DFT calculations to model binding energies and steric fit .
Q. How does the 4-methoxypiperidine substituent influence the redox or magnetic properties of pyrazine in coordination polymers?
Methodological Answer: Compare with unsubstituted pyrazine ligands in Cr(II)/Cr(III) coordination networks. The methoxy group may alter electron density on pyrazine, affecting ligand-to-metal charge transfer (LMCT). Use SQUID magnetometry to assess magnetic coupling (e.g., ferrimagnetic vs. antiferromagnetic order) and four-probe resistivity measurements to evaluate conductivity changes .
Q. What computational models predict the photophysical behavior of this compound in surface-adsorbed systems?
Methodological Answer: Apply classical dipole theory (CPS model) to simulate distance-dependent phosphorescence quenching on metallic surfaces. Input parameters include the compound’s emission wavelength (~380 nm), quantum yield (η ≈ 0.3), and dielectric constants of adjacent layers (e.g., argon/silver interfaces) . Validate with time-resolved fluorescence spectroscopy and ellipsometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
